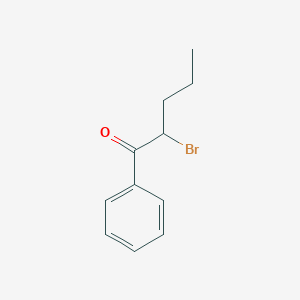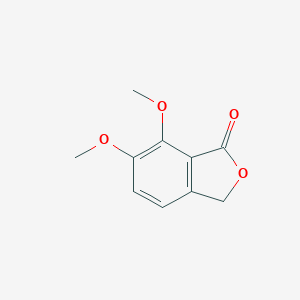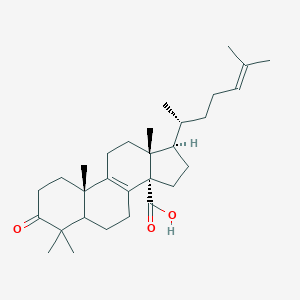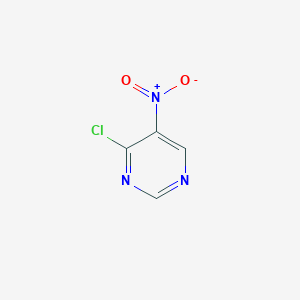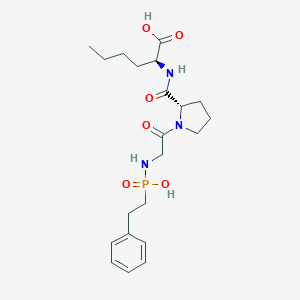
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08478 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to an oxazinone ring, and two chlorine atoms at the 3 and 5 positions of the ring . It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one typically involves the reaction of benzylamine with a chlorinated oxazinone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps, such as recrystallization or chromatography, to isolate the pure compound from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (II) phthalocyanine as a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the oxazinone ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can be compared with other similar compounds, such as:
3,4-Dichlorobenzyl chloride: A related compound with similar chlorine substitution but different functional groups.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different chemical properties and applications.
Indole derivatives: Compounds with a different core structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which makes it valuable for various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
131882-02-5 |
|---|---|
Molekularformel |
C11H7Cl2NO2 |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
6-benzyl-3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
RKPPCUQNEFEFKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
